FR900359

Beschreibung

Molecular Architecture and Absolute Configuration

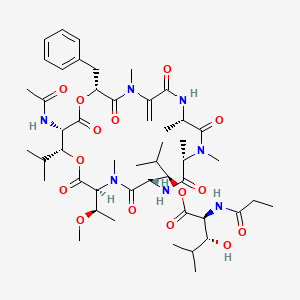

FR900359 is a macrocyclic depsipeptide with a complex molecular architecture characterized by a 25-membered ring system. Its molecular formula is $$ \text{C}{49}\text{H}{75}\text{N}{7}\text{O}{15} $$, corresponding to a molecular weight of 1,002.17 g/mol. The compound features 11 defined stereocenters, which are critical for its biological activity. The absolute configuration of this compound was resolved through a combination of X-ray crystallography and stereochemical analysis of its constituent amino acids. Key structural components include:

- Non-proteinogenic amino acids : $$ N $$-methyl-dehydroalanine, $$ \beta $$-hydroxy leucine, and $$ N $$-methyl cysteine sulfoxide.

- Acyl side chains : A propanoyl group and a benzyl-substituted moiety contribute to its lipophilicity.

- Cyclic ester linkage : Formed between the C-terminal carboxyl group and a hydroxyl group of a threonine residue, stabilizing the macrocyclic core.

The stereochemistry of this compound is conserved across its biosynthetic homologs, such as YM-254890, with minor variations in side-chain substituents. For instance, this compound contains an isopropyl group at position 22, whereas YM-254890 features a methyl group, impacting their respective binding affinities.

X-ray Crystallographic Analysis of Cyclic Depsipeptide Core

X-ray crystallographic studies have elucidated the three-dimensional conformation of this compound, revealing a compact macrocycle stabilized by intramolecular interactions. Key findings include:

- Macrocyclic geometry : The 25-membered ring adopts a twisted saddle-like conformation, with alternating cis and trans peptide bonds (Figure 1). Two cis peptide bonds between $$ N $$-methyl-dehydroalanine and adjacent residues induce torsional strain, which is offset by hydrogen bonding.

- Side-chain orientation : The propanoyl and benzyl groups project outward from the macrocycle, creating a hydrophobic surface that facilitates membrane penetration.

- Crystal packing : this compound forms dimers in the crystalline state via van der Waals interactions between hydrophobic side chains.

Table 1: Key crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Space group | P2$$1$$2$$1$$2$$_1$$ |

| Unit cell dimensions | $$ a = 10.2 \, \text{Å} $$ $$ b = 14.8 \, \text{Å} $$ $$ c = 26.5 \, \text{Å} $$ |

| Resolution | 1.1 Å |

| R-factor | 0.18 |

The high-resolution structure (1.1 Å) confirmed the presence of a $$ \beta $$-sheet-like motif stabilized by backbone hydrogen bonds, which is atypical for depsipeptides. This motif contributes to the compound’s rigidity and resistance to proteolytic degradation.

Intramolecular Hydrogen Bonding Networks

This compound’s stability and bioactivity are critically dependent on an extensive network of intramolecular hydrogen bonds. Five distinct hydrogen bonds have been identified through spectroscopic and crystallographic analyses:

- Backbone interactions :

- Side-chain contributions :

Table 2: Hydrogen bond parameters in this compound

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| Thr O-H | Ala N-H | 2.7 | 158 |

| $$ \beta $$-HyLeu N-H | DehydroAla C=O | 2.9 | 155 |

| Cys S=O | Propanoyl C=O | 3.1 | 145 |

These interactions are reinforced by resonance-assisted hydrogen bonding (RAHB) , where π-electron delocalization in the dehydroalanine residue enhances bond strength. Quantum mechanical calculations indicate that RAHB reduces the O-H bond length by 0.15 Å compared to non-conjugated systems, increasing stability by 10–15 kcal/mol. The hydrogen bond network also restricts conformational flexibility, as demonstrated by nuclear Overhauser effect (NOE) spectroscopy.

In solution, this compound maintains its hydrogen-bonded structure across diverse solvents, including dimethyl sulfoxide and chloroform. This solvent resilience is attributed to the hydrophobic shielding of the macrocycle’s core, which limits solvent access to the hydrogen bond donors.

Eigenschaften

IUPAC Name |

[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16-pentamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-22-propan-2-yl-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-3-hydroxy-4-methyl-2-(propanoylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75N7O15/c1-17-34(58)52-35(39(59)24(2)3)47(65)70-40(25(4)5)36-46(64)56(15)38(30(11)68-16)49(67)71-41(26(6)7)37(51-31(12)57)48(66)69-33(23-32-21-19-18-20-22-32)45(63)55(14)28(9)42(60)50-27(8)44(62)54(13)29(10)43(61)53-36/h18-22,24-27,29-30,33,35-41,59H,9,17,23H2,1-8,10-16H3,(H,50,60)(H,51,57)(H,52,58)(H,53,61)/t27-,29-,30+,33+,35-,36-,37-,38-,39+,40+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXKHFILKMPFGB-ZWYWTTNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C(C(C)C)O)C(=O)OC(C1C(=O)N(C(C(=O)OC(C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)N1)C)C)C)C)CC2=CC=CC=C2)NC(=O)C)C(C)C)C(C)OC)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)O[C@@H]([C@H]1C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)O[C@@H](C(=O)N(C(=C)C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C)C)C)C)CC2=CC=CC=C2)NC(=O)C)C(C)C)[C@@H](C)OC)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75N7O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1002.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107530-18-7 | |

| Record name | FR-900359 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7M4365U6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

FR900359 wird durch ein komplexes biosynthetisches System synthetisiert, das nicht-ribosomale Peptidsynthetase (NRPS)-Assemblierungslinien beinhaltet. Der Prozess umfasst die Anlagerung einer funktionell wichtigen Seitenkette durch Thioesterase-vermittelte Seitenketten-Umesterung. Dieses Verfahren ermöglicht die Generierung von this compound-Analoga mit veränderten Seitenketten, was seine Potenz und Zielaffinität erhöht .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Kultivierung des Bodenbakteriums Chromobacterium vaccinii unter kontrollierten Bedingungen. Das Bakterium produziert this compound als Sekundärmetabolit, der anschließend für verschiedene Anwendungen extrahiert und gereinigt wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

FR900359 unterliegt hauptsächlich Hemmungsreaktionen, bei denen es an Gq-Proteine bindet und so den Austausch von Guaninnukleotiden verhindert, der für deren Aktivierung notwendig ist. Diese Hemmung ist entscheidend für seine Funktion als Gq-Protein-Inhibitor .

Häufige Reagenzien und Bedingungen

Die Synthese von this compound beinhaltet die Verwendung von nicht-ribosomalen Peptidsynthetase-Enzymen und Thioesterase-Domänen. Die Reaktionsbedingungen umfassen in der Regel eine kontrollierte Temperatur und einen pH-Wert, um die korrekte Faltung und Assemblierung des cyclischen Depsipeptids sicherzustellen .

Hauptprodukte, die gebildet werden

Das primäre Produkt, das bei der Synthese von this compound gebildet wird, ist das cyclische Depsipeptid selbst. Zusätzlich können verschiedene Analoga mit modifizierten Seitenketten durch Substratspezifität der Thioesterase-Domäne produziert werden .

Wissenschaftliche Forschungsanwendungen

Inhibition of Oncogenic G Proteins

Uveal Melanoma Treatment

FR900359 has shown promise in inhibiting oncogenic mutations in Gαq and Gα11 proteins, which are frequently mutated in uveal melanoma. In a study, this compound effectively inhibited the growth of uveal melanoma cells harboring these mutations, leading to cell cycle arrest and apoptosis. The compound demonstrated an IC50 value of approximately 75 nM against the Gαq-Q209L mutant protein, suggesting its potential as a therapeutic agent for treating this aggressive cancer type .

| Cell Line | Mutation | IC50 (nM) | Effect |

|---|---|---|---|

| 92.1 | GNAQ-Q209L | ~100 | Growth inhibition |

| OMM1.3 | GNAQ-Q209P | ~100 | Growth inhibition |

| UM002B | GNA11-Q209L | ~100 | Growth inhibition |

Molecular Mechanism Studies

G Protein Signaling Pathways

this compound serves as a valuable tool for studying G protein-coupled receptor (GPCR) signaling pathways. It selectively inhibits Gq/11/14 proteins without affecting other G protein isoforms, making it ideal for dissecting the roles of these proteins in various physiological processes. Research has demonstrated that this compound can block nucleotide binding to mutant forms of Gαq, providing insights into the molecular determinants of its selectivity .

Pharmacological Research

Investigating Drug Interactions

The compound has been utilized to explore interactions between GPCRs and their downstream signaling partners. By employing CRISPR/Cas9 genome editing to create cell lines deficient in Gαq/11 proteins, researchers have been able to assess the effects of this compound on various signaling pathways without interference from endogenous proteins . This methodology allows for a clearer understanding of how Gq signaling contributes to cellular functions and disease states.

Development of Analytical Methods

Quantification in Biological Samples

Recent advancements have led to the development of sensitive LC-MS/MS methods for quantifying this compound in biological samples. This technique allows researchers to detect nanomolar concentrations of this compound, facilitating studies on its pharmacokinetics and distribution within biological systems . For instance, after oral administration in mice, this compound was primarily detected in the stomach and eyes, with minimal systemic absorption noted in other tissues .

Potential Therapeutic Applications

Cancer Therapy

Given its ability to inhibit oncogenic signaling pathways, this compound is being investigated as a potential therapeutic agent not only for uveal melanoma but also for other cancers driven by aberrant G protein signaling. Its selective inhibition could minimize side effects associated with broader-spectrum inhibitors . Additionally, studies suggest that targeting Gq proteins may represent an innovative approach to cancer treatment by disrupting critical signaling pathways involved in tumor progression .

Wirkmechanismus

FR900359 exerts its effects by binding to the Gα-subunits of Gq proteins, inhibiting the nucleotide exchange that is crucial for their activation. This inhibition prevents the downstream signaling pathways mediated by Gq protein-coupled receptors, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

FR900359 is structurally analogous to YM-254890, another cyclic depsipeptide isolated from Chromobacterium sp. Both compounds share a macrocyclic scaffold but differ in two key residues (Table 1):

- This compound : Contains a propionyl group (vs. acetyl in YM-254890) and an isopropyl group (vs. methyl in YM-254890) .

- Lipophilicity : this compound is more lipophilic than YM-254890 due to these substitutions, influencing its tissue distribution and pharmacokinetics .

Table 1: Structural Differences Between this compound and YM-254890

| Feature | This compound | YM-254890 |

|---|---|---|

| R1 Substituent | Propionyl | Acetyl |

| R2 Substituent | Isopropyl | Methyl |

| Molecular Weight | ~1,200 Da (estimated) | ~1,150 Da (estimated) |

| Source | Ardisia crenata (bacterial endosymbiont) | Chromobacterium sp. |

Mechanism of Action and Selectivity

Both this compound and YM-254890 inhibit Gαq/11/14 by stabilizing the GDP-bound state, preventing GTP exchange and downstream signaling . However, subtle differences exist:

Pharmacokinetics and Tissue Distribution

This compound exhibits moderate oral absorption in preclinical models. Its lipophilicity may favor localized delivery (e.g., inhaled for asthma) to minimize systemic side effects .

Uveal Melanoma (UM)

- This compound inhibits oncogenic Gαq/11 signaling, suppresses ERK1/2 activation, and induces apoptosis in UM cells with GNAQ/GNA11 mutations .

Asthma

Structure–Activity Relationship (SAR) Studies

- N-Methylation : Analogs with N-MeAla or N-Me-D-Ala substitutions (e.g., YM-385781) retain potency, emphasizing the importance of methylation for stability .

- Simplified Analogs: Removal of structural elements (e.g., dehydroamino acids) abolishes activity, underscoring the necessity of the intact macrocycle .

Biologische Aktivität

FR900359 is a macrocyclic depsipeptide that has garnered significant attention in pharmacology due to its selective inhibition of G protein-coupled receptors (GPCRs), specifically targeting Gαq/11 proteins. This compound is derived from the fermentation of the bacterium Nocardiopsis sp. and has emerged as a crucial tool in elucidating the biological processes mediated by Gq proteins.

This compound operates by binding to the Gαq/11 subunits, effectively preventing their activation by GPCRs. This inhibition disrupts downstream signaling pathways, which are pivotal in various physiological processes including neuronal signaling, smooth muscle contraction, and cellular proliferation. The selectivity of this compound for Gq proteins over other Gα subtypes is a key feature that enhances its utility in research.

Molecular Determinants of Inhibition

Recent studies have explored the molecular determinants that underlie the selective inhibition of Gq/11 by this compound. For instance, research has identified specific amino acid exchanges that can alter the binding affinity and selectivity of this compound, providing insights into its mechanism at a molecular level .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Neuronal Signaling : A study demonstrated that this compound effectively inhibited excitatory neurotransmitter release in neuronal cultures, highlighting its potential role in modulating synaptic transmission and its implications for neurological disorders .

- Smooth Muscle Contraction : Research indicated that this compound significantly reduced contraction responses in vascular smooth muscle cells, suggesting its potential therapeutic application in conditions characterized by excessive vascular tone .

- Cancer Research : In vitro studies on various cancer cell lines showed that this compound could inhibit proliferation, indicating a possible avenue for cancer therapy targeting Gq-mediated signaling pathways .

Research Findings

The experimental power of this compound has been extensively documented, with findings emphasizing its role as a selective inhibitor that can dissect Gq-regulated biological processes. This compound has been utilized in various experimental setups to study the implications of Gq signaling in both physiological and pathological contexts .

Q & A

Q. Table 1. Key experimental validations of this compound’s mechanism

[Advanced] How can mutational studies elucidate G protein selectivity for this compound?

By introducing point mutations in Gα subunits (e.g., Gαs), researchers can identify residues critical for this compound binding. For example:

- Key residues : Mutating Gαs at positions homologous to Gαq’s Leu203, Phe210, and Tyr261 enables this compound sensitivity .

- Methodology :

[Basic] What in vitro assays are optimal for assessing this compound’s anti-cancer efficacy?

- Cell viability assays : Dose-response curves (e.g., 0.1–10 µM this compound) in GNAQ-mutant uveal melanoma cells (e.g., OMM1.3) .

- 3D spheroid models : Quantify colony formation inhibition in Matrigel cultures .

- Western blotting : Measure ERK/MEK phosphorylation and YAP nuclear localization .

[Advanced] How to resolve contradictory data in neuronal firing studies with this compound combinations?

When combining this compound with agonists (e.g., Psilocin), use:

- Time-resolved electrophysiology : Track firing frequency changes over 60-minute intervals (e.g., 1 µM this compound + 10 µM Psilocin) .

- Dose-response matrices : Test varying concentrations to identify synergistic/antagonistic effects.

- Orthogonal validation : Pair electrophysiology with calcium imaging or c-Fos expression analysis .

[Basic] What preclinical models evaluate this compound’s efficacy in pulmonary hypertension?

- Murine models : Measure right ventricular pressure and vascular remodeling post-monocrotaline induction .

- Human tissue ex vivo : Test vasodilation in pulmonary artery rings pre-constricted with endothelin-1 .

- Key metrics : Smooth muscle thickness reduction (histology) and improved survival rates .

[Advanced] How do structural biology techniques inform this compound inhibitor design?

- Solid-state NMR : Maps this compound’s interaction with membrane-anchored Gαq/11 heterotrimers .

- X-ray crystallography : Resolves binding site details (e.g., hydrogen bonding with Tyr261) .

- Molecular dynamics simulations : Predicts stability of synthetic analogs (e.g., YM-385780 derivatives) .

[Basic] How is this compound’s effect on insulin secretion assessed in β-cells?

- Glucose-stimulated insulin secretion (GSIS) : Treat INS-1E cells with 12 mmol/l glucose ± this compound (1–10 µM) .

- Subcellular localization : Immunostaining for Gαq redistribution (cytosolic vs. membrane-bound) .

- Calcium imaging : Monitor [Ca²⁺] oscillations using Fluo-4 AM .

[Advanced] Can CRISPR/Cas9 enhance studies of Gq-mediated signaling in disease models?

- Knock-in models : Introduce constitutively active Gαq mutants (e.g., Q209L) to study oncogenic signaling .

- Conditional knockout : Delete Gαq in specific tissues (e.g., pulmonary vasculature) to isolate this compound’s effects .

- Transcriptomic profiling : Compare RNA-seq data from this compound-treated vs. CRISPR-edited cells .

[Basic] What are critical considerations for transitioning this compound to in vivo studies?

- Administration routes : Inhalation (aerosol) for airway studies vs. intraperitoneal for systemic effects .

- Pharmacokinetics : Monitor blood pressure to avoid hypotension (doses ≤1 mg/kg in mice) .

- Toxicity screening : Liver enzyme panels and echocardiography for cardiotoxicity .

[Advanced] How do ecological studies assess this compound’s non-target effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.